O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate
Brand Name: Vulcanchem
CAS No.: 1346600-13-2
VCID: VC0122321
InChI: InChI=1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3/i2D3,3D3,14D
SMILES: CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O
Molecular Formula: C17H29NO4
Molecular Weight: 318.465

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate

CAS No.: 1346600-13-2

Cat. No.: VC0122321

Molecular Formula: C17H29NO4

Molecular Weight: 318.465

* For research use only. Not for human or veterinary use.

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate - 1346600-13-2

Specification

CAS No. 1346600-13-2
Molecular Formula C17H29NO4
Molecular Weight 318.465
IUPAC Name 1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol
Standard InChI InChI=1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3/i2D3,3D3,14D
Standard InChI Key OPVJAGJYMLRLHP-MJMKZUOMSA-N
SMILES CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O

Introduction

Chemical Structure and Properties

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate possesses specific chemical and physical properties that are important for its application in research settings. Understanding these properties is essential for researchers working with this compound.

Identification and Structural Information

The compound is uniquely identified through several standardized chemical identifiers:

ParameterValue
CAS Number1346600-13-2
Molecular FormulaC17H22D7NO4 - 1/2C4H4O4
Molecular Weight376.5
IUPAC Name1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol
Standard InChIKeyOPVJAGJYMLRLHP-MJMKZUOMSA-N
SMILESCCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O
Synonyms1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[[1-(methylethyl)-d7]amino]-2-propanol Fumarate
PubChem Compound ID71315682

The molecular structure features a phenoxy ring with an ethoxyethoxy substituent, along with a propanolamine side chain containing the deuterium-labeled isopropyl group . This specific arrangement of atoms contributes to the compound's utility as an internal standard in analytical procedures.

Synthesis and Preparation

The synthesis of O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate involves a series of carefully controlled chemical reactions starting from Bisoprolol as the parent compound.

Synthetic Methodology

The synthesis requires precise control over reaction conditions such as temperature, pressure, and pH to achieve high purity levels. The process typically involves selective deuteration of the isopropyl group, which requires specialized equipment and expertise in isotopic labeling techniques.

Analytical Monitoring

Throughout the synthesis process, sophisticated analytical techniques are employed to monitor reaction progress and confirm the structure of intermediates and the final product:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for isotopic distribution analysis and confirmation of deuterium incorporation

  • Infrared Spectroscopy (IR) for functional group identification

Chemical Reactions and Stability

As a beta-blocker derivative, O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate exhibits certain chemical behaviors that are important to consider for its handling, storage, and application in research.

Reactivity Profile

The compound can undergo typical chemical reactions characteristic of beta-blockers, including:

  • Hydrolysis in aqueous environments, particularly under acidic or basic conditions

  • Oxidation when exposed to strong oxidizing agents

  • Potential racemization at the chiral center under certain conditions

Stability Considerations

The stability of O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is influenced by several factors:

  • pH: Extreme pH conditions may accelerate degradation

  • Temperature: Higher temperatures generally increase the rate of decomposition

  • Light exposure: May cause photodegradation

  • Presence of enzymes: Can catalyze hydrolysis reactions

  • Storage form: The hemifumarate salt form contributes to improved stability compared to the free base

For optimal stability, the compound should be stored in a refrigerated environment (2-8°C) in tightly sealed containers protected from light and moisture .

Applications in Analytical Chemistry

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate serves critical functions in analytical chemistry, particularly in pharmaceutical analysis and bioanalytical applications.

Internal Standard Applications

The primary application of this compound is as an internal standard for the quantification of bisoprolol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . As an internal standard, it offers several advantages:

  • Similar chemical behavior to the analyte of interest (bisoprolol)

  • Distinct mass spectral profile due to deuterium labeling

  • Coelution or near-elution with the analyte in chromatographic separations

  • Compensation for matrix effects and variations in extraction efficiency

  • Improved precision and accuracy in quantitative analysis

Pharmaceutical Analysis Applications

The compound is also utilized in:

  • Quality control testing of bisoprolol formulations

  • Stability studies of bisoprolol under various storage conditions

  • Impurity profiling in pharmaceutical production

  • Method development and validation for regulatory submissions

The consistent deuterium labeling pattern makes this compound particularly valuable in distinguishing metabolites from parent compounds in complex biological matrices.

ReceptorKi Value (nM)System
Human β1-AR25S49 cells (overexpressed)
Human β2-AR480S49 cells (overexpressed)
Human myocardial β1-AR75.8Human myocardium
Human myocardial β2-AR991Human myocardium
Rat ventricular myocytes20Rat heart
Rat heart membrane38.1Rat heart
Rat β1-AR in salivary glands24Rat tissue
Rat β2-AR in reticulocytes1,945Rat tissue

This high selectivity ratio contributes to bisoprolol's favorable therapeutic profile in cardiovascular conditions .

Pharmacokinetic Applications

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is particularly valuable in pharmacokinetic studies, where it helps researchers:

  • Track the absorption, distribution, metabolism, and excretion (ADME) of bisoprolol

  • Identify and quantify metabolites in complex biological matrices

  • Assess bioavailability and bioequivalence of different formulations

  • Study drug-drug interactions involving bisoprolol

  • Evaluate metabolic pathways and enzymatic processes

These applications contribute significantly to the understanding of bisoprolol's behavior in biological systems and help inform clinical usage guidelines.

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